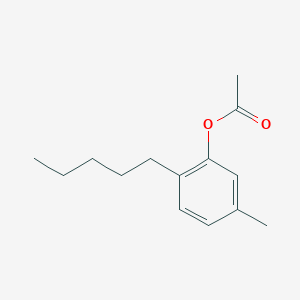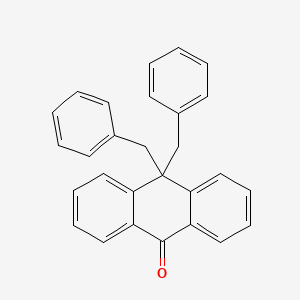
10,10-Dibenzylanthracen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Dibenzylanthracen-9-one is a polycyclic aromatic hydrocarbon with a unique structure that includes two benzyl groups attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dibenzylanthracen-9-one typically involves the reaction of anthracene with benzyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where anthracene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 10,10-Dibenzylanthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings of the anthracene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene and sulfonated anthracene derivatives.
Applications De Recherche Scientifique
10,10-Dibenzylanthracen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in photophysical studies.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 10,10-Dibenzylanthracen-9-one involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the formation of excited states. These excited states can transfer energy to other molecules, making it useful in applications such as photodynamic therapy and OLEDs.
Molecular Targets and Pathways:
Photodynamic Therapy: The compound generates reactive oxygen species upon light activation, which can target and destroy cancer cells.
OLEDs: Acts as an emitter material, transferring energy to produce light in the visible spectrum.
Comparaison Avec Des Composés Similaires
10,10-Dibenzylanthracen-9-one can be compared with other similar compounds such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and photon upconversion technologies.
9,10-Distyrylanthracene: Used in bioimaging and as a fluorescent probe.
Anthracene: The parent compound, widely used in organic synthesis and as a scintillator.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique photophysical properties and makes it suitable for specialized applications in photodynamic therapy and optoelectronics.
Propriétés
Numéro CAS |
5452-34-6 |
|---|---|
Formule moléculaire |
C28H22O |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
10,10-dibenzylanthracen-9-one |
InChI |
InChI=1S/C28H22O/c29-27-23-15-7-9-17-25(23)28(19-21-11-3-1-4-12-21,20-22-13-5-2-6-14-22)26-18-10-8-16-24(26)27/h1-18H,19-20H2 |
Clé InChI |
GDPNODKPUYAGCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


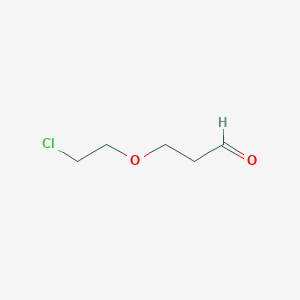

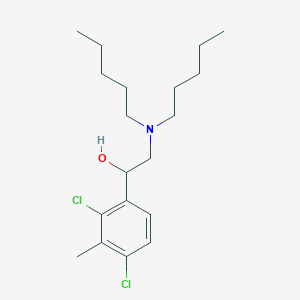
![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
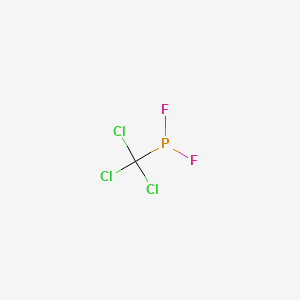
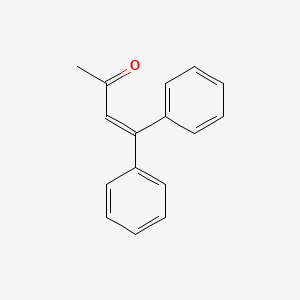

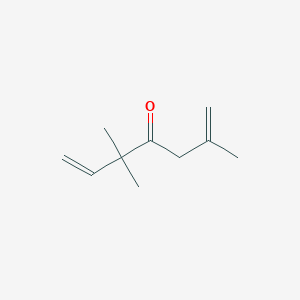
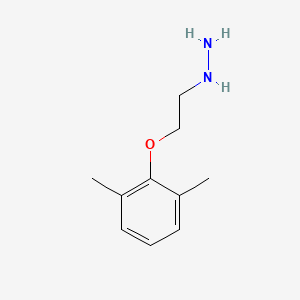

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)

